Protohypericin
Overview
Description
Protohypericin is a natural compound extracted from Hypericum perforatum . It has been used in various scientific research .
Synthesis Analysis
The synthesis of Protohypericin involves a series of chemical processes that ends with a light-drug interaction by the photoconversion of Protohypericin to Hypericin . A highly efficient synthetic pathway for Hypericin was achieved under mild conditions with an overall yield over two steps of 92% using Emodinanthrone as a starting material .Molecular Structure Analysis
Protohypericin has a molecular formula of C30H18O8 . Its structure includes a large and active π-electron conjugated system .Chemical Reactions Analysis
The photoconversion of Protohypericin to Hypericin involves a series of chemical reactions. The rate of these reactions shows a linear dependence on the concentration of Protohypericin, indicating that the overall reaction process includes steps comprising the formation of distinct intermediate species .Physical And Chemical Properties Analysis
Protohypericin has a molecular weight of 506.46 g/mol . It is used in various medical applications, but its use is complicated by several practical problems, including phototoxicity, poor solubility in water, and extreme sensitivity to light, heat, and pH .Scientific Research Applications
Protohypericin is a crucial phytochemical extracted from the dark-colored glands present on the aerial parts of the genus Hypericum . It is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . The oxidation reactions of dianthrone, occurring sequentially, lead to the formation of protohypericin . Upon exposure to visible light, protohypericin undergoes a process that leads to the production of hypericin .
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Photodynamic Therapy of Cancer
- Field : Medical Science
- Application : The prooxidant photodynamic properties of hypericin have been exploited for the photodynamic therapy of cancer (PDT), as hypericin, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .
- Method : Hypericin is used in combination with light to induce apoptosis and/or necrosis of cancer cells .
- Results : The mechanism by which these activities are expressed continues to be a main topic of discussion, but according to scientific data, different modes of action (generation of ROS & singlet oxygen species, antiangiogenesis, immune responses) and multiple molecular pathways (intrinsic/extrinsic apoptotic pathway, ERK inhibition) possibly interrelating are implicated .
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Antidepressant Activity
- Field : Neuroscience
- Application : Alongside other bioactive compounds like hyperforin and flavonoids, hypericin exhibits antidepressant activity .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
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Investigating Skin Disorders
- Field : Dermatology
- Application : Hypericin’s photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
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Antiviral Properties
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Anti-Cancerous Molecule
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Investigating Protoforms
- Field : Phytochemistry
- Application : The protoforms of hypericin, including protohypericin and protopseudohypericin, emerge as intriguing counterparts to the well-studied hypericin molecule .
- Method : Structurally akin to hypericin, these protoforms possess distinct chemical compositions and exhibit promising biological activities .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Future Directions
The future directions of Protohypericin research could involve further exploration of its anti-inflammatory properties and its potential as an inhibitor of Janus kinase 1 . Additionally, the development of more efficient synthetic pathways and solutions to the practical problems associated with its use could be areas of focus .
properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protohypericin | |
CAS RN |
548-03-8 | |
Record name | Protohypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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